4-Bromothieno[3,2-d]pyrimidine
Description
Significance of Fused Heterocycles in Contemporary Medicinal Chemistry Research
The fusion of heterocyclic rings creates complex, polycyclic structures with increased chemical stability and versatile reactivity. ias.ac.in This structural rigidity can facilitate more efficient interactions with biological targets, a crucial aspect in the design of pharmaceuticals for complex diseases. ias.ac.in The ability to fine-tune the characteristics of fused heterocycles through synthetic modifications further enhances their utility in both basic and applied chemistry, including the design of functional materials like organic semiconductors. ias.ac.in
The Thienopyrimidine Core as a Bioisostere for Purine (B94841) Bases in Chemical Biology
The thienopyrimidine scaffold, a bicyclic system composed of a fused thiophene (B33073) and pyrimidine (B1678525) ring, is a well-established bioisostere of purine bases such as adenine (B156593) and guanine. nih.govresearchgate.net This structural similarity to essential components of DNA and RNA allows thienopyrimidine derivatives to interact with a wide range of biological targets, including enzymes and receptors that recognize purines. nih.govmcgill.ca This mimicry has made the thienopyrimidine core a privileged scaffold in drug discovery, leading to the development of compounds with a broad spectrum of pharmacological activities. researchgate.netsci-hub.se
Overview of Thienopyrimidine Isomers: Thieno[2,3-d]pyrimidines, Thieno[3,2-d]pyrimidines, and Thieno[3,4-d]pyrimidines
The fusion of a thiophene and a pyrimidine ring can result in three distinct isomers, each with a unique arrangement of atoms and consequently different chemical and biological properties. nih.govresearchgate.net These isomers are:
Thieno[2,3-d]pyrimidines: This is the most extensively studied isomer, likely due to its close structural resemblance to purines and relatively straightforward synthetic accessibility. nih.govnih.gov
Thieno[3,2-d]pyrimidines: This isomer is also of significant interest in medicinal chemistry. nih.govresearchgate.net
Thieno[3,4-d]pyrimidines: This isomer has been explored to a lesser extent compared to the other two. nih.govresearchgate.net
The diverse biological activities reported for derivatives of all three isomers include anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.govencyclopedia.pub
Position of 4-Bromothieno[3,2-d]pyrimidine (B1517495) within the Thieno[3,2-d]pyrimidine (B1254671) Class for Academic Inquiry
Within the thieno[3,2-d]pyrimidine class, the compound this compound holds a position of significant interest for academic and industrial research. The presence of a bromine atom at the 4-position provides a reactive handle for a variety of chemical transformations, particularly cross-coupling reactions. This allows for the synthesis of a diverse library of substituted thieno[3,2-d]pyrimidine derivatives, enabling extensive structure-activity relationship (SAR) studies. The exploration of such derivatives is crucial for the rational design and optimization of new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromothieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-6-5-4(1-2-10-5)8-3-9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTCHXURFZZYED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16285-70-4 | |
| Record name | 4-bromothieno[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Bromothieno 3,2 D Pyrimidine and Its Precursors
General Strategies for Thieno[3,2-d]pyrimidine (B1254671) Ring System Construction
The thieno[3,2-d]pyrimidine framework is a fused bicyclic system, structurally analogous to purines, which has made it an attractive scaffold in medicinal chemistry. nih.govresearchgate.net Its construction is primarily achieved through building the pyrimidine (B1678525) ring onto a pre-existing thiophene (B33073) ring. nih.gov
The most prevalent and versatile method for synthesizing the thieno[3,2-d]pyrimidine core involves the cyclocondensation of functionalized thiophene precursors. encyclopedia.pub This approach typically starts with an ortho-amino-substituted thiophene carrying an electrophilic group, such as an ester or a nitrile. encyclopedia.pub These precursors undergo reaction with various reagents that supply the remaining carbon and nitrogen atoms needed to form the fused pyrimidine ring. researchgate.net
Common strategies include:
Reaction with Formic Acid or Formamide : Heating 3-aminothiophene-2-carboxamide (B122380) derivatives with formic acid is a direct method to produce thieno[3,2-d]pyrimidin-4-ones. researchgate.net Similarly, using formamide, often in conjunction with ammonium (B1175870) formate, can achieve the cyclization of thiophene intermediates to yield the unsubstituted thieno[3,2-d]pyrimidin-4-one. encyclopedia.pub
Condensation with Urea (B33335) or Isothiocyanates : The reaction of aminothiophene esters with urea or thiourea, followed by cyclization, is a pathway to thieno[3,2-d]pyrimidine-2,4-diones or their thio-analogs. encyclopedia.pub For instance, heating ethyl 3-aminothiophene-2-carboxylate with urea leads to the formation of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. researchgate.net Reacting similar thiophene precursors with isothiocyanates can yield 2-thioxo-thieno[3,2-d]pyrimidin-4-one derivatives. encyclopedia.pubacs.org
The following table summarizes typical cyclocondensation reactions for the synthesis of the thieno[3,2-d]pyrimidine core.
| Starting Material | Reagent(s) | Product Type | Ref. |
| 3-Amino-4-cyano-2-thiophenecarboxamides | Formic Acid | Thieno[3,2-d]pyrimidin-4-ones | researchgate.net |
| Thiophene intermediate with formamide | Ammonium Formate | Unsubstituted thieno[3,2-d]pyrimidin-4-one | encyclopedia.pub |
| Ethyl 3-aminothiophene-2-carboxylate | Urea | Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | researchgate.net |
| Methyl 3-aminothiophene-2-carboxylate | Ethyl Isothiocyanate | 3-Ethyl-2-thioxo-thieno[3,2-d]pyrimidin-4-one | encyclopedia.pub |
While less common, it is also possible to construct the thieno[3,2-d]pyrimidine system by building the thiophene ring onto an existing pyrimidine derivative. This strategy is part of the broader synthetic pathways available for accessing polysubstituted thienopyrimidines. encyclopedia.pub These methods often involve intramolecular cyclization of a pyrimidine bearing a suitable side chain that can form the fused thiophene ring.
Specific Synthesis of Brominated Thieno[3,2-d]pyrimidine Intermediates
Direct bromination of the thieno[3,2-d]pyrimidine nucleus or its precursors is a key strategy for introducing bromine into the molecule, which can then serve as a handle for further functionalization or as a final substituent.
Achieving regioselectivity—the specific placement of the bromine atom on the heterocyclic core—is crucial. The electronic nature of the fused rings dictates the position of electrophilic attack. Phenyltrimethylammonium tribromide has been successfully used for the regioselective bromination of a 2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivative, yielding the 7-bromo product. acs.org The modulation of reaction conditions, such as basicity, can also be a tool to direct bromination to a specific site, as has been demonstrated in related fused heterocyclic systems. nih.gov
A critical brominated intermediate is 7-bromothieno[3,2-d]pyrimidin-2,4-dione. nih.govontosight.ai Its synthesis begins with the formation of thieno[3,2-d]pyrimidin-2,4-dione via the ring cyclization of a starting material like methyl 3-aminothiophene-2-carboxylate. nih.gov The subsequent bromination of this dione (B5365651) has been optimized to improve yields. nih.gov A modified approach involves carrying out the bromination at 90 °C instead of 120 °C and adding the bromine in two portions over a 24-hour interval, which results in yields of 90–95%. nih.gov
| Precursor | Reagent(s) | Product | Key Condition(s) | Yield | Ref. |
| Thieno[3,2-d]pyrimidin-2,4-dione | Bromine | 7-Bromothieno[3,2-d]pyrimidin-2,4-dione | 90 °C, portion-wise Br₂ addition | 90-95% | nih.gov |
| 2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one | Phenyltrimethylammonium tribromide | 7-Bromo-2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one | N/A | N/A | acs.org |
Derivatization from 4-Chlorothieno[3,2-d]pyrimidine (B95853) for C-4 Bromination
The synthesis of the title compound, 4-Bromothieno[3,2-d]pyrimidine (B1517495), often proceeds through a 4-chloro intermediate. The chlorine atom at the C4-position is a versatile leaving group, allowing for nucleophilic aromatic substitution to introduce a variety of functionalities. bohrium.comnih.gov
The precursor, 4-chlorothieno[3,2-d]pyrimidine, is typically synthesized from the corresponding thieno[3,2-d]pyrimidin-4-one. nih.govnih.gov This conversion is commonly achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.govresearchgate.netnih.gov The addition of a tertiary amine like N,N-dimethylaniline or a catalyst such as dimethylaminopyridine (DMAP) can facilitate this reaction. nih.gov Once formed, the 4-chloro derivative serves as the immediate precursor. While direct conversion to this compound is a logical step, many studies focus on using the 4-chloro compound for nucleophilic substitutions with amines, alcohols, or for palladium-catalyzed coupling reactions. nih.gov The synthesis of related compounds like 7-Bromo-4-chlorothieno[3,2-d]pyrimidine further highlights the utility of these halogenated intermediates in building more complex molecules. sigmaaldrich.com
Advanced Synthetic Protocols for this compound
The synthesis of this compound is most effectively achieved through the halogenation of a thieno[3,2-d]pyrimidin-4-one or a related precursor. Advanced methodologies have focused on achieving high selectivity and yield for this transformation.
A key precursor for the synthesis of 4-substituted thieno[3,2-d]pyrimidines is thieno[3,2-d]pyrimidin-4-ol (also existing as its tautomer, thieno[3,2-d]pyrimidin-4(3H)-one). This intermediate is commonly synthesized from commercially available methyl 3-aminothiophene-2-carboxylate through a condensation reaction with formamidine (B1211174) acetate. atlantis-press.com
The direct conversion of the 4-hydroxyl or 4-oxo group to a bromine atom can be accomplished using a suitable brominating agent. A notable advanced protocol involves the use of phosphorus oxybromide (POBr₃). In a specific example, 7-nitrothieno[3,2-d]pyrimidin-4-ol was successfully converted to 4-bromo-7-nitrothieno[3,2-d]pyrimidine by treatment with POBr₃ in acetonitrile (B52724) at an elevated temperature. google.com This reaction demonstrates a direct and efficient method for the introduction of bromine at the 4-position. The subsequent reduction of the nitro group to an amine was also achieved, indicating the stability of the 4-bromo substituent under these reductive conditions. google.com
While a direct protocol for the bromination of unsubstituted thieno[3,2-d]pyrimidin-4-ol is not as commonly reported, the analogous chlorination reaction is well-documented. The conversion of thieno[3,2-d]pyrimidin-4-ol to 4-chlorothieno[3,2-d]pyrimidine is typically achieved by heating with phosphorus oxychloride (POCl₃), sometimes in the presence of a tertiary amine base like N,N-dimethylaniline. nih.govnih.gov This analogous transformation strongly suggests that POBr₃ is a highly effective reagent for the synthesis of the target compound.
An alternative strategy for the synthesis of this compound could involve a halogen exchange reaction, starting from the more readily accessible 4-chlorothieno[3,2-d]pyrimidine. However, direct bromination of the 4-oxo precursor is generally a more direct route.
The following table summarizes a key synthetic protocol for a closely related derivative, which provides a strong basis for the synthesis of this compound.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 7-nitrothieno[3,2-d]pyrimidin-4-ol | POBr₃, acetonitrile, 110 °C, overnight | 4-bromo-7-nitrothieno[3,2-d]pyrimidine | 62% | google.com |
The physical properties of the target compound, this compound, have been reported, with a melting point in the range of 140-145 °C. uni.lu
Chemical Transformations and Derivatization of 4 Bromothieno 3,2 D Pyrimidine
Nucleophilic Aromatic Substitution Reactions at the C-4 Position of 4-Bromothieno[3,2-d]pyrimidine (B1517495)
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic systems, particularly those that are electron-deficient. masterorganicchemistry.comnih.gov In the case of this compound, the pyrimidine (B1678525) ring, being electron-withdrawing, activates the C-4 position for attack by nucleophiles, leading to the displacement of the bromide leaving group.
Amination Reactions with Diverse Amine Nucleophiles
The introduction of amino groups at the C-4 position of the thieno[3,2-d]pyrimidine (B1254671) core is a common strategy in the synthesis of biologically active molecules. This is readily achieved through SNAr reactions with a variety of amine nucleophiles. For instance, the reaction of 4-chlorothieno[3,2-d]pyrimidine (B95853) with various amino derivatives in polyethylene (B3416737) glycol (PEG-400) at 120 °C for just five minutes has been shown to produce the corresponding 4-aminothieno[3,2-d]pyrimidine derivatives in good to excellent yields (71-99%). mdpi.com While this example uses the 4-chloro analogue, the reactivity of the 4-bromo compound is expected to be similar, with the bromo group being a good leaving group in SNAr reactions. masterorganicchemistry.com
A study on the amination of 2,4-dichlorothieno[3,2-d]pyrimidine (B33283) demonstrated that methanolic ammonia (B1221849) selectively substitutes the 4-chloro group at room temperature to yield the 4-amino product, highlighting the higher reactivity of the C4-position towards nucleophilic attack. nih.gov This selectivity is attributed to the electronic properties of the fused ring system.
The scope of amine nucleophiles is broad and includes aliphatic amines, anilines, and various substituted amines. The reaction conditions can be tuned to accommodate the reactivity of the specific amine. For example, acidic conditions are sometimes employed to promote the amination of related fused pyrimidines with anilines in water, although this can also lead to competing hydrolysis. nih.gov
| Reactant | Amine Nucleophile | Product | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 4-Chlorothieno[3,2-d]pyrimidine | Piperidine | 4-(Piperidin-1-yl)thieno[3,2-d]pyrimidine | PEG-400, 120 °C, 5 min | Not specified | mdpi.com |
| 4-Chlorothieno[3,2-d]pyrimidine | Methyl 4-aminobenzoate | Methyl 4-(thieno[3,2-d]pyrimidin-4-ylamino)benzoate | PEG-400, 120 °C, 5 min | 79% | mdpi.com |
| 4-Chlorothieno[3,2-d]pyrimidine | 4-Methoxyaniline | N-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-amine | PEG-400, 120 °C, 5 min | 88% | mdpi.com |
| 2,4-Dichlorothieno[3,2-d]pyrimidine | Methanolic Ammonia | 4-Amino-2-chlorothieno[3,2-d]pyrimidine | Room Temperature | Not specified | nih.gov |
Oxygen- and Sulfur-Based Nucleophilic Substitutions
In addition to amines, oxygen and sulfur nucleophiles can also displace the bromine at the C-4 position. The nucleophilicity of sulfur is generally greater than that of oxygen, which can lead to efficient C-S bond formation. msu.edu For instance, the reaction of 4-chlorothieno[3,2-d]pyrimidine derivatives with thiols like ethyl 2-mercaptoacetate proceeds via an SNAr mechanism to furnish the corresponding thioether. nih.gov
Oxygen-based nucleophiles, such as hydroxides and alkoxides, can also be employed. The reaction with sodium hydroxide (B78521) in water would lead to the formation of thieno[3,2-d]pyrimidin-4-ol. These reactions are often driven by the electronic deficiency of the pyrimidine ring, which facilitates the attack of the nucleophile.
Palladium-Catalyzed Cross-Coupling Reactions at the Brominated Position
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The bromo substituent at the C-4 position of this compound makes it an ideal substrate for such transformations.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron compound with an organic halide, is a widely used method for creating C-C bonds. mychemblog.comlibretexts.org This reaction has been successfully applied to thienopyrimidine systems to introduce aryl and heteroaryl groups. researchgate.netntnu.no For example, the Suzuki coupling of 4-chloro-6-bromo-thieno[2,3-d]pyrimidine with various boronic acids has been used to synthesize a range of 6-aryl derivatives. ntnu.no A similar reactivity is expected for this compound, where the bromo group would serve as the coupling partner.
The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mychemblog.com The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be optimized for specific substrates. rsc.org
| Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Various boronic acids | Pd(PPh₃)₄ | K₃PO₄ | Not specified | Monosubstituted and bisubstituted products | 31-46% | nih.gov |
| 4-bromo-6H-1,2-oxazines | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 4-phenyl-substituted 6H-1,2-oxazines | 77-82% | beilstein-journals.org |
| 6-halogeno-2,4-dichloropyrido[2,3-d]pyrimidine | (Het)aryl boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | Substituted pyridopyrimidine | Not specified | academie-sciences.fr |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction provides an alternative and often milder method for C-N bond formation compared to traditional nucleophilic aromatic substitution. wikipedia.org The development of various generations of catalyst systems has expanded the scope of this reaction to a wide range of amines and aryl halides. wikipedia.org
The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to give the arylamine product and regenerate the catalyst. wikipedia.org This reaction is highly valuable for the synthesis of complex molecules containing aryl-amine linkages, which are common motifs in pharmaceuticals.
Functional Group Interconversions on the Thiophene (B33073) Ring of this compound Derivatives
Functional group interconversion (FGI) refers to the transformation of one functional group into another. ub.eduimperial.ac.uk While the primary focus is often on the pyrimidine ring, the thiophene ring of this compound derivatives can also undergo various transformations. For instance, if the thiophene ring bears a substituent, this group can be modified.
An example of such a transformation is the bromination of a thieno[2,3-d]pyrimidine (B153573) derivative. Pivaloylation of 2,4-diamino-5-methylthieno[2,3-d]pyrimidine followed by dibromination with N-bromosuccinimide (NBS) in the presence of benzoyl peroxide resulted in the formation of 2,4-bis(pivaloylamino)-6-bromo-5-(bromomethyl)thieno[2,3-d]pyrimidine. nih.gov The newly introduced bromomethyl group can then undergo further nucleophilic substitution reactions. Although this example is on the thieno[2,3-d]pyrimidine isomer, similar reactivity can be anticipated for derivatives of the thieno[3,2-d]pyrimidine scaffold.
Another potential transformation is the reduction of functional groups on the thiophene ring. For example, a nitro group could be reduced to an amino group, or a carbonyl group could be reduced to a methylene (B1212753) or hydroxyl group, providing further opportunities for diversification of the molecular structure.
Structure Activity Relationship Sar Studies of 4 Bromothieno 3,2 D Pyrimidine Derivatives
Elucidation of Key Pharmacophoric Features at the C-4 Position of the Thieno[3,2-d]pyrimidine (B1254671) Scaffold
The C-4 position of the thieno[3,2-d]pyrimidine scaffold has been identified as a critical determinant of biological activity. Modifications at this position have been shown to significantly modulate the potency and efficacy of these derivatives. One of the most crucial pharmacophoric features at this position is the presence of a halogen atom.
Initial studies highlighted the necessity of a chlorine atom at the C-4 position for the cytostatic activity of thieno[3,2-d]pyrimidine derivatives. nih.govnih.gov Replacement of the 4-chloro substituent with a hydrogen atom resulted in a complete loss of cytotoxic activity, underscoring the importance of this halogen for biological function. nih.gov Further investigations into other substitutions at the C-4 position have provided a more detailed understanding of the pharmacophoric requirements. For instance, the substitution of the 4-chloro group with an amino or a triazole moiety also led to a significant decrease or complete loss of antiproliferative activity. nih.gov
In the context of antiplasmodial activity, a series of 4-substituted thieno[3,2-d]pyrimidine derivatives were synthesized and evaluated. nih.gov This study involved the introduction of various substituents at the C-4 position through nucleophilic aromatic substitution and palladium-catalyzed coupling reactions. The nature of the substituent at C-4 was found to be a key factor influencing the activity against both the erythrocytic and hepatic stages of Plasmodium parasites. While a range of functional groups were explored, including O-alkyl, O-aryl, S-aryl, and N-alkyl groups, the chloro analogue of the parent compound, Gamhepathiopine, demonstrated notable activity. nih.gov This further reinforces the significance of a halogen at the C-4 position for biological activity.
The following table summarizes the impact of various substituents at the C-4 position on the antiproliferative activity of thieno[3,2-d]pyrimidine derivatives.
| Compound | C-4 Substituent | Antiproliferative Activity |
| Parent (Cl) | -Cl | Active |
| Analogue 1 | -H | Inactive |
| Analogue 2 | -NH2 | Inactive |
| Analogue 3 | -Triazole | Inactive |
| Analogue 4 | -OCH3 | Reduced Activity |
Impact of Halogenation (Bromine at C-4, Chlorine at C-2 or C-7) on Activity Profiles
The nature and position of halogen atoms on the thieno[3,2-d]pyrimidine scaffold play a pivotal role in defining the activity profiles of these compounds. While the importance of a halogen at C-4 is well-established, the specific effects of different halogens and their placement at other positions have been the subject of detailed investigation.
A comparative study of halogenated thieno[3,2-d]pyrimidines revealed crucial insights into their antiproliferative activities. nih.gov The presence of a chlorine atom at the C-4 position was found to be critical for cytostatic activity. Interestingly, the introduction of a bromine atom at the C-7 position of the thiophene (B33073) ring was also found to contribute significantly to the antiproliferative properties of these compounds. nih.gov
In a series of 2,4-dichlorothieno[3,2-d]pyrimidine (B33283) derivatives, the presence of a bromine atom at the C-7 position was found to enhance cytotoxic activity against several cancer cell lines. nih.gov This suggests a synergistic or additive effect of halogenation at both the pyrimidine (B1678525) (C-4) and thiophene (C-7) rings. Conversely, the chlorine atom at the C-2 position was found to be relatively unreactive and its removal did not significantly impact the antiproliferative activity in the same manner as the C-4 chloro group. nih.gov
The following table provides a comparative overview of the antiproliferative activity of halogenated thieno[3,2-d]pyrimidine derivatives.
| Compound | C-2 Substituent | C-4 Substituent | C-7 Substituent | Antiproliferative Activity (IC50) |
| Derivative A | -Cl | -Cl | -H | Active |
| Derivative B | -Cl | -Cl | -Br | More Active |
| Derivative C | -H | -Cl | -H | Active |
| Derivative D | -Cl | -H | -H | Inactive |
Influence of Substituents on the Thiophene Moiety (C-5, C-6, C-7) on Activity
Substitutions on the thiophene ring (positions C-5, C-6, and C-7) of the thieno[3,2-d]pyrimidine scaffold offer another avenue for modulating the biological activity of these derivatives. While the core scaffold itself is crucial, the nature of the groups attached to the thiophene moiety can fine-tune the pharmacological properties.
Research has shown that the introduction of substituents at the C-6 position can significantly impact the activity profile. For instance, in a study of 2,6-substituted thieno[3,2-d]pyrimidine derivatives, the nature of the substituent at C-6 was found to influence antiproliferative activity against various cancer cell lines. nih.gov The presence of a 3,5-dimethoxyphenyl group at the C-6 position, for example, was a key feature in a series of designed compounds. nih.gov
The C-7 position has also been identified as a key site for modification. As mentioned previously, the introduction of a bromine atom at C-7 in 2,4-dichlorothieno[3,2-d]pyrimidine enhances its antiproliferative effects. nih.gov In the context of developing focal adhesion kinase (FAK) inhibitors, a series of 2,7-disubstituted-thieno[3,2-d]pyrimidine derivatives were designed and synthesized. nih.gov The substituents at both the C-2 and C-7 positions were found to be critical for potent enzymatic inhibition and antiproliferative activity. nih.gov
Furthermore, in the development of SIRT1, SIRT2, and SIRT3 inhibitors, the thieno[3,2-d]pyrimidine-6-carboxamide core was identified as a preferred scaffold. acs.org The carboxamide group at the C-6 position was found to be a critical element for the inhibitory function of this chemotype. acs.org
The following table illustrates the influence of substituents on the thiophene moiety on the biological activity of thieno[3,2-d]pyrimidine derivatives.
| Compound Series | Substituent Position | Substituent Type | Observed Biological Activity |
| Antiproliferative Agents | C-6 | Aryl groups | Modulation of potency |
| Antiproliferative Agents | C-7 | Halogen (Bromine) | Enhanced cytotoxicity |
| FAK Inhibitors | C-7 | Various | Critical for enzymatic inhibition |
| Sirtuin Inhibitors | C-6 | Carboxamide | Essential for inhibitory function |
Stereochemical Considerations and Their Role in Modulating Molecular Interactions
Stereochemistry plays a fundamental role in the interaction of small molecules with their biological targets. In the case of thieno[3,2-d]pyrimidine derivatives, the spatial arrangement of substituents can significantly influence their binding affinity and, consequently, their biological activity.
Molecular docking studies have been instrumental in elucidating the potential binding modes of thieno[3,2-d]pyrimidine derivatives and highlighting the importance of stereochemical features. For instance, in the development of antimicrobial agents targeting DNA gyrase, molecular docking of thieno[3,2-d]pyrimidine derivatives revealed key binding interactions involving specific amino acid residues. researchgate.netresearchgate.net The three-dimensional orientation of the substituents on the scaffold dictates the ability to form favorable interactions, such as hydrogen bonds and hydrophobic contacts, within the active site of the enzyme. researchgate.netresearchgate.net
Conformationally restricted analogues of thieno[3,2-d]pyrimidines have also been synthesized to probe the bioactive conformation. nih.gov By locking the molecule into a specific spatial arrangement, researchers can gain insights into the optimal geometry required for interaction with the target protein. These studies have helped in identifying the biologically active conformer and in understanding the spatial requirements of the enzyme's binding site. nih.gov
While specific examples of chiral centers directly on the 4-bromothieno[3,2-d]pyrimidine (B1517495) core are less common in the reviewed literature, the introduction of chiral substituents at various positions would undoubtedly have a profound impact on molecular interactions. The differential activity of enantiomers is a well-established principle in pharmacology, and it is reasonable to expect that the stereochemistry of any chiral side chains attached to the thieno[3,2-d]pyrimidine scaffold would be a critical determinant of biological activity. Future studies focusing on the synthesis and evaluation of stereoisomerically pure thieno[3,2-d]pyrimidine derivatives are warranted to fully explore the role of stereochemistry in modulating their molecular interactions and biological profiles.
Biological Activities and Molecular Mechanisms of 4 Bromothieno 3,2 D Pyrimidine Derivatives
Inhibition of Protein Kinases by Thieno[3,2-d]pyrimidine (B1254671) Analogues
Thieno[3,2-d]pyrimidine derivatives have emerged as a prominent class of protein kinase inhibitors, targeting a variety of kinases that are crucial in cell signaling pathways and are often dysregulated in diseases such as cancer.
Tyrosine Kinase Modulation (e.g., EGFR, VEGFR-2, FAK, FLT3, HER2)
The modulation of tyrosine kinases is a key mechanism through which thieno[3,2-d]pyrimidine analogues exert their biological effects.
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): While direct studies on 4-Bromothieno[3,2-d]pyrimidine (B1517495) are limited, research on the closely related thieno[2,3-d]pyrimidine (B153573) scaffold has demonstrated potent inhibitory activity against both wild-type EGFR and its T790M mutant, as well as HER2. A series of thieno[2,3-d]pyrimidine derivatives were designed and synthesized as dual EGFR and HER2 tyrosine kinase inhibitors, showing promising in vitro inhibitory activities. nih.govresearchgate.net One particular compound from this series demonstrated significant antitumor activity against four cancer cell lines (HepG2, HCT-116, MCF-7, and A431) and was found to arrest the cell cycle in the G2/M phase and induce apoptosis. nih.gov Another study on pyrido[2,3-d]pyrimidine (B1209978) and thieno[3,2-d]pyrimidine derivatives identified a compound (B1) with an IC50 value of 13 nM against EGFRL858R/T790M, showcasing over 76-fold selectivity for the mutant over wild-type EGFR. nih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Although specific data on this compound is not available, the broader class of thienopyrimidines has been explored for VEGFR-2 inhibition. The structural similarity of these compounds to known VEGFR-2 inhibitors suggests their potential in targeting angiogenesis.
Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3): A significant breakthrough was the identification of thieno[3,2-d]pyrimidine derivatives as dual inhibitors of FAK and FLT3. theraindx.commatilda.sciencenih.gov FAK is known to be overexpressed in metastatic cancers. An intensive structure-activity relationship (SAR) study led to the discovery of a lead compound that demonstrated potent inhibition of both FAK and recalcitrant FLT3 mutants, including F691L, which is associated with drug resistance. theraindx.commatilda.sciencenih.gov This lead compound also showed superior performance in inducing apoptosis, inhibiting anchorage-independent growth, and reducing tumor burden in a xenograft mouse model compared to a known FAK inhibitor, PF-562271. nih.gov Furthermore, it caused tumor regression in an MV4-11 xenograft model, suggesting its potential efficacy against acute myeloid leukemia (AML). theraindx.comnih.gov
Table 1: Tyrosine Kinase Inhibitory Activity of Thieno[3,2-d]pyrimidine Analogues
| Kinase Target | Thienopyrimidine Scaffold | Key Findings | Reference |
|---|---|---|---|
| EGFR/HER2 | Thieno[2,3-d]pyrimidine | Dual inhibitors with potent in vitro activity; induction of apoptosis and cell cycle arrest. | nih.govresearchgate.net |
| EGFRL858R/T790M | Thieno[3,2-d]pyrimidine | IC50 of 13 nM, >76-fold selectivity over wild-type. | nih.gov |
| FAK/FLT3 | Thieno[3,2-d]pyrimidine | Dual inhibitors effective against wild-type and mutant FLT3; tumor regression in AML models. | theraindx.commatilda.sciencenih.gov |
Cyclin-Dependent Kinase (CDK) Inhibition
Recent studies have highlighted the potential of tricyclic thieno[3,2-d]pyrimidines as inhibitors of Cyclin-Dependent Kinases (CDKs). These synthetic analogues of deoxyvasicinone (B31485) alkaloids were evaluated for their anticancer properties. Molecular docking studies suggested that the most active compound likely disrupts the cell cycle process by targeting CDKs, leading to the inhibition of tumor cell proliferation. mdpi.com
Phosphoinositide 3-Kinase (PI3K) Pathway Modulation
The thieno[3,2-d]pyrimidine scaffold has been successfully utilized to develop potent inhibitors of the Phosphoinositide 3-Kinase (PI3K) pathway, which is frequently deregulated in cancer.
STAT3 Activation Inhibition
While direct evidence for this compound is pending, the broader class of thienopyrimidines has shown activity in inhibiting the activation of Signal Transducer and Activator of Transcription 3 (STAT3).
Sirtuin Modulatory Effects
Thieno[3,2-d]pyrimidine-6-carboxamides have been identified as a novel class of potent, low nanomolar pan-inhibitors of SIRT1, SIRT2, and SIRT3. These sirtuins are NAD+-dependent deacetylases considered as potential therapeutic targets for a range of disorders. Crystallographic studies have revealed that these inhibitors bind to the active site cleft of SIRT3, occupying the nicotinamide (B372718) C-pocket and the substrate channel, which explains the observed structure-activity relationship.
Enzyme Inhibition Profiles Beyond Kinases
The biological activity of thieno[3,2-d]pyrimidine derivatives extends beyond kinase inhibition to other classes of enzymes and proteins.
Tubulin Polymerization Inhibition: A series of thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines have been developed as potent inhibitors of tubulin polymerization. nih.govconsensus.app Two analogues exhibited IC50 values in the nanomolar range and were able to overcome P-glycoprotein-mediated multidrug resistance. nih.gov Mechanistic studies confirmed that these compounds induce G2/M phase arrest and apoptosis, and inhibit tumor cell migration and invasion. nih.gov X-ray crystallography revealed that these compounds act as colchicine-binding site inhibitors. nih.gov
Cyclooxygenase-2 (COX-2) Inhibition: New derivatives of benzo-thieno[3,2-d]pyrimidin-4-one have been synthesized and evaluated as potential selective cyclooxygenase-2 (COX-2) inhibitors, suggesting a role for this scaffold in developing anti-inflammatory agents. researchgate.net
D-dopachrome Tautomerase Inhibition: A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was found to inhibit the activity of D-dopachrome tautomerase, an enzyme implicated in cancer, and suppressed the proliferation of non-small cell lung cancer cells. acs.orgnih.gov
Table 2: Enzyme and Protein Inhibition Profiles of Thieno[3,2-d]pyrimidine Analogues Beyond Kinases
| Target | Thienopyrimidine Scaffold | Key Findings | Reference |
|---|---|---|---|
| Tubulin | Thieno[3,2-d]pyrimidine | Potent inhibitors of tubulin polymerization, overcoming multidrug resistance; colchicine-binding site inhibitors. | nih.govconsensus.app |
| COX-2 | Benzo-thieno[3,2-d]pyrimidin-4-one | Potential selective inhibitors for anti-inflammatory applications. | researchgate.net |
| D-dopachrome Tautomerase | Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | Inhibition of enzyme activity and suppression of cancer cell proliferation. | acs.orgnih.gov |
Dihydrofolate Reductase (DHFR) Inhibition
Derivatives of this compound have been investigated as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleic acids and amino acids. rjpbr.com DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in one-carbon transfer reactions. nih.gov Inhibition of this enzyme disrupts DNA synthesis, leading to cell death, which makes it an attractive target for cancer chemotherapy. rjpbr.comnih.gov
The thieno[3,2-d]pyrimidine scaffold is considered a bioisostere of purines and has been explored for its potential to mimic the natural substrates of DHFR. nih.gov While specific inhibitory data for this compound itself is not extensively detailed in the provided context, related fused pyrimidine (B1678525) structures have shown promise. For instance, pyrido[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated as DHFR inhibitors. researchgate.net
One study highlighted a series of 6-substituted-2,4-diaminopyrido-[3,2-d]pyrimidine derivatives as potential non-classical antifolate agents targeting DHFR. nih.gov Two compounds in this series demonstrated significant inhibitory activity against recombinant human DHFR (rhDHFR) with IC50 values of 0.59 and 0.46 μmol/L, respectively. nih.gov This suggests that the broader class of fused pyrimidines, including thieno[3,2-d]pyrimidine derivatives, warrants further investigation for DHFR inhibition. The core structure's similarity to native folates allows these compounds to bind to the active site of the enzyme, preventing the binding of dihydrofolate and thereby inhibiting its reduction. wikipedia.org
| Compound Class | Target Enzyme | Notable Derivatives | IC50 Values (rhDHFR) |
| 6-substituted-2,4-diaminopyrido-[3,2-d]pyrimidines | Dihydrofolate Reductase (DHFR) | Compound 13 | 0.59 μmol/L |
| Compound 14 | 0.46 μmol/L |
Phosphodiesterase Inhibition
Certain derivatives of the thieno[3,2-d]pyrimidine scaffold have been identified as potent inhibitors of phosphodiesterases (PDEs), particularly PDE4. nih.govresearchgate.net PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in various signal transduction pathways. By inhibiting PDE4, these compounds increase intracellular cAMP levels, which can lead to a range of physiological effects, including anti-inflammatory and bronchodilatory responses. nih.gov
A study focused on designing selective PDE4 inhibitors based on the thieno[3,2-d]pyrimidine framework. nih.gov Through structural modifications, researchers identified several potent and selective inhibitors. For example, 4-benzylamino-2-butylthieno[3,2-d]pyrimidine was a key compound that underwent further optimization. nih.govresearchgate.net This led to the discovery of 2-butyl-4-cyclohexylaminothieno[3,2-d]pyrimidine, which demonstrated a significant improvement in the PDE4/[3H]rolipram binding ratio and good activity in potentiating isoprenaline-induced cAMP accumulation in guinea pig eosinophils. nih.govresearchgate.net
The inhibitory activity of these compounds is influenced by the nature of the substituents at the C2 and C4 positions of the thieno[3,2-d]pyrimidine ring. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), have been employed to understand the structural requirements for potent PDE4 inhibition. nih.govresearchgate.net These models provide insights for designing more effective inhibitors. nih.gov
| Compound | Target | Key Findings |
| 4-benzylamino-2-butylthieno[3,2-d]pyrimidine | PDE4 | Selected for optimization due to its PDE4 inhibitory potency. nih.govresearchgate.net |
| 2-butyl-4-cyclohexylaminothieno[3,2-d]pyrimidine | PDE4 | Showed an improved PDE4/[3H]rolipram ratio and good cell penetration. nih.govresearchgate.net |
Induction of Programmed Cell Death Pathways (Apoptosis)
Several studies have demonstrated that derivatives of this compound can induce apoptosis, or programmed cell death, in cancer cells. nih.gov This is a crucial mechanism for the anticancer activity of many chemotherapeutic agents. The induction of apoptosis by these compounds is often a consequence of their interaction with various cellular targets, leading to the activation of specific signaling cascades.
For instance, certain halogenated thieno[3,2-d]pyrimidines have been shown to have antiproliferative activity against cancer cell lines and to induce apoptosis independently of the cell cycle. nih.gov A structure-activity relationship study indicated that a chlorine atom at the C4-position is important for this biological activity. nih.gov
Further research on other thieno[3,2-d]pyrimidine derivatives has provided more detailed insights into the apoptotic pathways involved. One study found that a particular derivative induced apoptosis in lung cancer cells by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2, which in turn activated caspase-3. mdpi.com Another investigation into newly synthesized thieno[3,2-d]pyrimidine-based derivatives revealed that they induced apoptosis in breast cancer cells, as evidenced by a significant overexpression of caspase-9. researchgate.net Cell cycle analysis further confirmed that these compounds caused cell cycle arrest at the G2/M phase and induced preG1 apoptosis. researchgate.net
The ability of these compounds to trigger apoptosis is a key indicator of their potential as anticancer agents. By activating these intrinsic cell death programs, thieno[3,2-d]pyrimidine derivatives can selectively eliminate cancer cells.
Modulation of Angiogenesis Signaling Pathways
Thieno[2,3-d]pyrimidine derivatives, structurally related to this compound, have been investigated for their ability to modulate angiogenesis, the formation of new blood vessels. nih.govresearchgate.net Angiogenesis is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. Therefore, inhibiting angiogenesis is a key strategy in cancer therapy.
One study reported on a series of 5,6-annulated 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones designed as potential pleiotropic anticancer drugs. nih.gov These compounds were evaluated for their vascular-disrupting and anti-angiogenic activities. The results indicated that a 3-iodo-4,5-dimethoxyphenyl substituted thienopyrimidine derivative was a promising candidate for further research due to its anti-angiogenic properties. nih.gov
The anti-angiogenic effects of these compounds are thought to be mediated, at least in part, by their interaction with key proteins involved in angiogenesis signaling pathways. While the precise mechanisms for all derivatives are not fully elucidated, the ability to interfere with the formation of new blood vessels represents a significant aspect of their anticancer potential.
Interaction with Other Biological Targets and Pathways (e.g., Tubulin Assembly)
Recent research has identified tubulin as a key target for certain thieno[3,2-d]pyrimidine derivatives. nih.govresearchgate.net Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. nih.gov Compounds that interfere with tubulin polymerization can disrupt these processes, leading to cell cycle arrest and apoptosis. mdpi.com
A series of thieno[3,2-d]pyrimidine and other heterocyclic fused pyrimidines were developed that demonstrated potent antiproliferative activity against several tumor cell lines. nih.gov Two of these analogs exhibited IC50 values in the nanomolar range and were able to overcome P-glycoprotein-mediated multidrug resistance. nih.gov Mechanistic studies revealed that these compounds inhibited tubulin polymerization, induced G2/M phase arrest, and triggered apoptosis in cancer cells. nih.gov
X-ray crystallography has provided detailed insights into the interaction between these compounds and tubulin, confirming that they bind to the colchicine-binding site. nih.govresearchgate.net This binding prevents the assembly of tubulin into microtubules, thereby disrupting the mitotic spindle and leading to cell death. The identification of thieno[3,2-d]pyrimidines as colchicine-binding site inhibitors highlights a significant mechanism of their anticancer activity. nih.gov
| Compound Class | Biological Target | Mechanism of Action |
| Thieno[3,2-d]pyrimidine derivatives | Tubulin | Inhibition of tubulin polymerization, G2/M phase arrest, induction of apoptosis. nih.gov |
Computational and Theoretical Investigations on 4 Bromothieno 3,2 D Pyrimidine
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is crucial for understanding the potential biological targets of 4-Bromothieno[3,2-d]pyrimidine (B1517495) and its derivatives.
Studies on related thieno[3,2-d]pyrimidine (B1254671) compounds have demonstrated their potential to interact with a variety of biological targets. For instance, derivatives of the thieno[3,2-d]pyrimidine scaffold have been investigated as inhibitors of focal adhesion kinase (FAK), a non-receptor tyrosine kinase involved in cell adhesion and motility, which is often overexpressed in cancer mdpi.com. Molecular docking simulations of these compounds have revealed key interactions within the FAK active site, highlighting the importance of the thieno[3,2-d]pyrimidine core in establishing binding.
Similarly, the antimicrobial potential of thieno[3,2-d]pyrimidine derivatives has been explored through docking studies against the DNA gyrase B subunit, an essential bacterial enzyme nih.govchemspider.com. These simulations have identified crucial binding interactions, with some derivatives showing exceptional binding affinities, suggesting their potential as potent DNA gyrase inhibitors nih.govchemspider.com.
In a typical molecular docking workflow for a this compound derivative, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, in this case, a derivative of this compound, is prepared by optimizing its geometry and assigning appropriate charges. The docking software then systematically explores various conformations of the ligand within the binding site of the protein, calculating a scoring function to estimate the binding affinity. The resulting docked poses provide insights into potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex.
For example, in a study of a N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, a close analog of a 4-bromo derivative, molecular docking studies revealed its potential to inhibit protein kinases by predicting its binding mode within the active site of a specific kinase (PDB: 3D15) nih.gov. Such studies are invaluable for predicting the biological activity of novel compounds derived from this compound and for guiding the design of more potent inhibitors.
Table 1: Example of Molecular Docking Data for Thieno[3,2-d]pyrimidine Derivatives against DNA Gyrase
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Derivative S5 | -8.2 | THR165, ASN46, ILE78, PRO79 |
| Derivative S8 | -8.2 | THR165, ASN46, ILE78, PRO79 |
| Derivative S9 | -8.1 | THR165, ASN46, ILE78, PRO79 |
Note: Data is based on studies of N-benzylamine substituted thieno[3,2-d]pyrimidine derivatives and is presented for illustrative purposes of the types of data generated in molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR studies can be employed to predict the activity of its derivatives and to guide the design of new analogs with enhanced potency.
Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These methods are used to correlate the 3D properties of molecules with their biological activities. For a series of this compound derivatives, a 3D-QSAR model would be built by first aligning the structures of the compounds. Then, steric and electrostatic fields (in CoMFA), as well as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (in CoMSIA), are calculated around each molecule.
Statistical techniques, such as Partial Least Squares (PLS) analysis, are then used to derive a mathematical equation that relates the variations in these fields to the differences in biological activity. The predictive power of the resulting QSAR model is rigorously validated using both internal and external validation methods.
For instance, 3D-QSAR studies have been successfully applied to a series of thieno[3,2-d]pyrimidines as inhibitors of phosphodiesterase IV (PDE IV) nih.govnih.govresearchgate.net. These studies have generated statistically valid models with good correlative and predictive power, providing insights into the structural requirements for potent PDE IV inhibition nih.govnih.govresearchgate.net. The contour maps generated from these models highlight regions where modifications to the thieno[3,2-d]pyrimidine scaffold, such as the introduction of different substituents at the 4-position, would likely lead to an increase or decrease in activity.
Table 2: Statistical Parameters for a Typical 3D-QSAR Study on Thieno[3,2-d]pyrimidine Derivatives
| Parameter | CoMFA | CoMSIA |
| q² (cross-validated correlation coefficient) | > 0.5 | > 0.5 |
| r² (non-cross-validated correlation coefficient) | > 0.9 | > 0.9 |
| Standard Error of Estimate (SEE) | Low | Low |
| F-statistic | High | High |
Note: The values presented are indicative of a robust and predictive 3D-QSAR model.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide valuable information about its geometry, electronic properties, and reactivity, which are crucial for understanding its chemical behavior and potential biological activity.
DFT calculations can be used to optimize the molecular geometry of this compound, providing accurate bond lengths and angles. Furthermore, these calculations can determine key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity.
A study on a related 2-chlorothieno[3,2-d]pyrimidine (B1486693) derivative utilized DFT calculations at the B3LYP/6-311+G(d,p) level of theory to determine its optimized geometry and electronic properties nih.gov. The calculated HOMO and LUMO energies provided insights into the molecule's character and reactivity nih.gov.
Another important output from DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would indicate the likely sites for electrophilic and nucleophilic attack, which is essential information for predicting its reactivity in chemical synthesis and its potential interactions with biological targets.
These theoretical calculations are valuable for understanding the intrinsic properties of this compound and for rationalizing its chemical and biological behavior.
Table 3: Example of DFT-Calculated Electronic Properties
| Property | Value (illustrative) | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons |
| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability |
Note: These values are for illustrative purposes to demonstrate the type of data obtained from DFT calculations on similar heterocyclic systems.
In Silico Screening and Virtual Library Design for Novel this compound Analogs
In silico screening and the design of virtual libraries are powerful computational strategies for identifying novel and potent drug candidates. This compound, with its reactive bromine atom, serves as an excellent starting point for the design of diverse virtual libraries of novel analogs.
The process of virtual library design begins with the this compound scaffold. A variety of virtual reactions can be applied to this scaffold, where the bromine atom is replaced by a wide range of different chemical moieties. These moieties can be selected from commercially available building block databases or designed based on desired physicochemical properties. This combinatorial approach can generate a vast virtual library containing thousands or even millions of novel this compound analogs.
Once the virtual library is created, it can be subjected to a hierarchical virtual screening workflow. This typically starts with filtering the library based on drug-likeness criteria, such as Lipinski's rule of five, to remove compounds with unfavorable pharmacokinetic properties. The remaining compounds are then docked into the active site of a specific biological target. The top-scoring compounds from the docking simulations are then selected for further analysis, which may include more rigorous computational methods like molecular dynamics simulations to assess the stability of the ligand-receptor complexes.
For example, a combinatorial virtual screening approach has been used to identify novel thieno[2,3-d]pyrimidine-based inhibitors of KRAS G12D, a challenging cancer target nih.govresearchgate.net. This highlights the utility of the thienopyrimidine scaffold in discovering potent and selective inhibitors through in silico methods. The use of 4-chlorothieno[3,2-d]pyrimidine-6-carboxamide (B1429601) as a key building block in the generation of a library to discover sirtuin inhibitors further demonstrates the value of halogenated thienopyrimidines in drug discovery.
By leveraging in silico screening and virtual library design, researchers can efficiently explore a vast chemical space around the this compound core, prioritizing the synthesis and biological evaluation of the most promising candidates, thereby accelerating the drug discovery process.
Future Research Perspectives for 4 Bromothieno 3,2 D Pyrimidine
Development of Innovative and Sustainable Synthetic Routes
Future synthetic strategies for 4-Bromothieno[3,2-d]pyrimidine (B1517495) and its derivatives will likely focus on principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Current syntheses often involve multi-step processes that may utilize harsh reagents and solvents. nih.govencyclopedia.pub
Key areas for development include:
One-Pot Syntheses: Designing multi-component reactions where reactants are combined in a single vessel to form the desired product, minimizing intermediate isolation steps, solvent usage, and waste generation. nih.gov
Catalytic Methods: Exploring novel catalysts, including metal-based and organocatalysts, to facilitate cyclization and functionalization steps under milder conditions. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, have already been employed for the functionalization of related bromo-thienopyridine scaffolds and could be further optimized for this compound. researchgate.net
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes. researchgate.net
Flow Chemistry: Implementing continuous flow reactors can offer better control over reaction parameters, improve safety for hazardous reactions, and allow for easier scalability.
A significant goal is the development of synthetic pathways that allow for the direct and selective introduction of the bromo substituent at the 4-position of the thieno[3,2-d]pyrimidine (B1254671) core, potentially avoiding the need for protecting groups and reducing the number of synthetic steps.
Exploration of Novel Derivatization Strategies for Enhanced Selectivity and Potency
The bromine atom at the 4-position of this compound is a versatile handle for introducing a wide array of functional groups to modulate the compound's pharmacological properties. Future research will focus on synthesizing new derivatives with improved potency and selectivity towards specific biological targets, such as protein kinases. google.com
Promising derivatization strategies include:
Substitution at the 4-Position: Nucleophilic substitution reactions can be used to introduce various amine, ether, and thioether linkages. researchgate.netnih.gov Structure-activity relationship (SAR) studies have shown that substituents at this position significantly influence the anticancer activity of thienopyrimidine derivatives. researchgate.net For instance, the introduction of specific amino groups can lead to potent inhibitors of kinases like Cyclin-Dependent Kinase 7 (CDK7) and FMS. nih.govnih.gov
Functionalization of the Thiophene (B33073) Ring: Modifications to the thiophene portion of the scaffold can also impact biological activity. For example, introducing substituents at the 2-position of the pyrimidine (B1678525) ring has been shown to enhance antimicrobial potency. theaspd.com
Hybrid Molecule Design: Combining the thieno[3,2-d]pyrimidine core with other pharmacologically active moieties to create hybrid molecules with dual or synergistic modes of action is a promising avenue.
These derivatization efforts will be guided by the desire to create compounds that can overcome drug resistance, a significant challenge in cancer therapy. nih.gov
Advanced Mechanistic Studies on Molecular Target Engagement
A deeper understanding of how thieno[3,2-d]pyrimidine derivatives interact with their biological targets is crucial for the rational design of more effective drugs. Future research will employ advanced techniques to elucidate these mechanisms.
Key areas of investigation will include:
X-ray Crystallography: Obtaining co-crystal structures of thieno[3,2-d]pyrimidine derivatives bound to their target proteins can provide detailed insights into the specific molecular interactions, such as hydrogen bonding and hydrophobic interactions, that govern binding affinity and selectivity. nih.gov
Cryo-Electron Microscopy (Cryo-EM): This technique is becoming increasingly valuable for determining the structures of large protein complexes, which may be the targets of some thieno[3,2-d]pyrimidine-based inhibitors.
Biophysical Techniques: Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify the binding kinetics and thermodynamics of ligand-target interactions, providing a more complete picture of the binding event.
Cellular and In Vivo Target Engagement Assays: Developing and utilizing assays that can confirm that the compound is interacting with its intended target in a cellular and, ultimately, a whole-organism context is essential for translating in vitro potency to in vivo efficacy.
These studies will not only validate the intended mechanism of action but may also reveal off-target effects and potential polypharmacology, where a single compound interacts with multiple targets. researchgate.net
Integration of Cheminformatics and Artificial Intelligence in Design and Discovery
The application of computational tools, including cheminformatics and artificial intelligence (AI), is set to revolutionize the drug discovery process for compounds like this compound.
Future applications will likely involve:
Virtual Screening: Using computational models to screen large libraries of virtual compounds based on the thieno[3,2-d]pyrimidine scaffold to identify those with the highest predicted affinity and selectivity for a particular target. theaspd.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the structural features of thieno[3,2-d]pyrimidine derivatives with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-target complex over time to understand the stability of the interaction and the role of conformational changes in binding.
De Novo Drug Design: Employing AI algorithms to generate entirely new molecular structures based on the thieno[3,2-d]pyrimidine core that are optimized for binding to a specific target and possess desirable drug-like properties.
ADME/Tox Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new derivatives early in the design process, helping to prioritize compounds with a higher likelihood of success in clinical development. researchgate.net
By integrating these computational approaches with traditional medicinal chemistry and biological testing, researchers can accelerate the discovery and optimization of novel thieno[3,2-d]pyrimidine-based therapeutics.
Q & A
Q. What are the common synthetic routes for 4-bromothieno[3,2-d]pyrimidine derivatives?
The synthesis typically involves cyclization and functionalization steps. For example, thieno[3,2-d]pyrimidine scaffolds can be synthesized by reacting 2-aminothiophene-3-carboxylates with urea or thiourea under thermal conditions. Bromination at the 4-position is achieved using reagents like phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS) in the presence of a catalyst. Key steps include refluxing intermediates with brominating agents in anhydrous solvents (e.g., DMF or acetonitrile) to introduce the bromine substituent . Purification often involves column chromatography or recrystallization, with characterization via ¹H/¹³C NMR and LCMS (≥95% purity) .
Q. How are thieno[3,2-d]pyrimidine derivatives structurally characterized?
Routine characterization includes:
- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments. For example, protons at the 2- and 4-positions of the pyrimidine ring show distinct coupling patterns .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas.
- Melting point analysis : Ensures compound purity and crystallinity.
- LCMS : Monitors reaction progress and purity thresholds (e.g., ≥95%) .
Q. What initial biological assays are used to evaluate this compound derivatives?
Primary screening often focuses on:
- Cholinesterase inhibition : Using Ellman’s method with acetylthiocholine iodide (ATChI) as a substrate for AChE/BuChE. IC₅₀ values are calculated to compare potency against reference inhibitors (e.g., donepezil) .
- Amyloid-β (Aβ) aggregation inhibition : Thioflavin T (ThT) fluorescence assays measure inhibition of Aβ40/Aβ42 fibril formation. TEM imaging validates morphological changes in Aβ aggregates .
Advanced Research Questions
Q. How do substituent positions (C2, C4, C6) influence the multi-targeting activity of this compound derivatives?
- C2 substituents : Bulky groups like isopropyl or dimethylamine enhance cholinesterase inhibition by interacting with the catalytic triad (e.g., His447 in AChE) .
- C4 substituents : Aryl groups (e.g., phenethyl) improve Aβ aggregation inhibition by disrupting hydrophobic interactions in Aβ fibrils. Electron-donating groups (e.g., 3,4-dimethoxyphenethyl) further enhance activity .
- C6 bromine : Increases steric bulk and electron-withdrawing effects, potentially improving binding to peripheral anionic sites (PAS) of cholinesterases .
Q. How can molecular docking resolve contradictions in structure-activity relationships (SAR)?
For example, derivatives with 8-Cl substituents show superior Aβ42 inhibition (IC₅₀ = 1.8 µM) compared to 6-Cl or 7-Cl analogs. Docking studies using Discovery Studio software (PDB: 2LMN for Aβ) reveal that 8-Cl optimizes hydrophobic contacts with Aβ’s central hydrophobic cluster (CHC), while 7-Cl favors polar interactions with cholinesterases . Such computational insights reconcile discrepancies between in vitro and cellular assays .
Q. What strategies optimize dual Aβ aggregation inhibition and metal chelation?
- Iron chelation : Derivatives with C4 phenethyl groups and tertiary amines (e.g., compound 10b) chelate Fe²⁺ via N and S atoms, reducing oxidative stress. Chelation efficacy (23–37% at 50 µM) is measured using ferrozine-based colorimetric assays .
- Multi-target design : Balancing lipophilicity (cLogP 2–4) and hydrogen-bond donors (≤2) ensures blood-brain barrier permeability while retaining dual activity .
Q. How do advanced imaging techniques validate anti-Aβ effects?
Q. What are the limitations of current in vitro models for thieno[3,2-d]pyrimidine evaluation?
- Lack of cellular context : Primary neuron cultures or iPSC-derived models better replicate Aβ toxicity and cholinesterase expression than enzyme-only assays .
- Oxidative stress models : Incorporating metal-induced Aβ aggregation (e.g., Cu²⁺/Fe²⁺) improves translational relevance for Alzheimer’s studies .
Methodological Guidance
Q. How to design a compound library for multi-target screening?
- Scaffold diversification : Start with a thieno[3,2-d]pyrimidine core and introduce substituents at C2 (amines), C4 (aryl), and C6/C8 (halogens) .
- Parallel synthesis : Use automated reactors for high-throughput coupling of amines/aryl groups under standardized conditions (e.g., DIPEA in 1,4-dioxane at 80°C) .
- Tiered screening : Prioritize compounds with IC₅₀ < 10 µM in primary assays (Aβ/ChE) before advancing to secondary targets (e.g., metal chelation) .
Q. How to address discrepancies between enzyme inhibition and cellular activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
